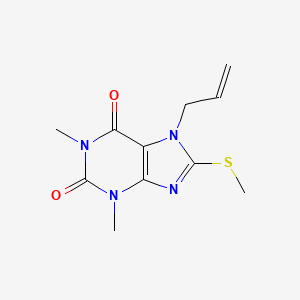
1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C11H14N4O2S and a molecular weight of 266.321. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals2.Molecular Structure Analysis
The molecular structure analysis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is not readily available. However, a related compound, 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione, has been studied in co-crystals with carboxylic acids3. This might provide some insights into the potential molecular structure of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione.Chemical Reactions Analysis
Specific chemical reactions involving 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not readily available in the current literature.Wissenschaftliche Forschungsanwendungen
Sulfur-Transfer Agents and Synthesis Methods
Studies have explored the synthesis and properties of sulfur-containing compounds, providing insights into their potential applications in various fields, including materials science and organic synthesis. For instance, Klose, Reese, and Song (1997) described the preparation of sulfur-transfer agents, showcasing methods to synthesize compounds with sulfur functionalities, which could be relevant to the chemical modifications and applications of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. The methodologies outlined could be applicable in designing novel compounds with similar sulfur-containing moieties for research in materials science and organic chemistry (Klose, Reese, & Song, 1997).
Catalysis and Efficient Synthesis
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multi-component reaction, utilizing a catalyst that could potentially be applied in the synthesis or modification of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. This highlights the compound's relevance in catalysis and synthetic chemistry, providing a basis for the development of new materials or drugs (Rahmani et al., 2018).
Anticancer Properties and Computational Chemistry
Sayın and Üngördü (2018) conducted computational investigations on caffeinated complexes, including analysis of molecular properties and potential anticancer activity. While not directly about 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, this study illustrates the importance of computational chemistry in evaluating the biological activities of complex molecules, potentially guiding research on the anticancer applications of similar compounds (Sayın & Üngördü, 2018).
Redox Sensors and Protein Sulfenation
Charles et al. (2007) discussed protein sulfenation as a redox sensor, employing a novel biotinylated derivative of dimedone to study sulfenation. This research underscores the compound's relevance in biochemistry and molecular biology, particularly in studying oxidative stress and redox signaling pathways. The methodologies and findings could inspire further research into the redox properties of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione and its analogs (Charles et al., 2007).
Safety And Hazards
The safety and hazards associated with 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not readily available. It’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use1.
Zukünftige Richtungen
Given the lack of available information on 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would greatly contribute to our understanding of this compound and its potential applications.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLCUZGXVNJTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)
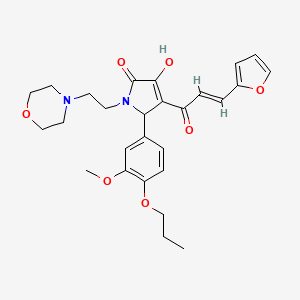
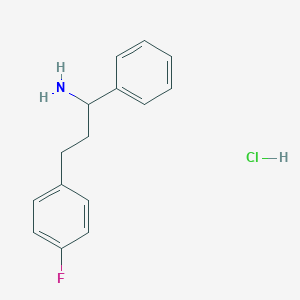
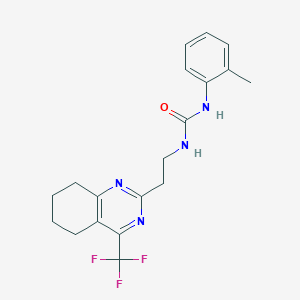
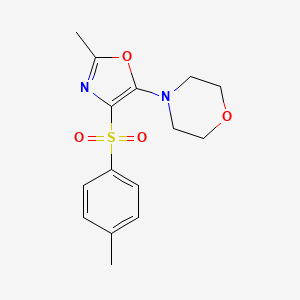
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
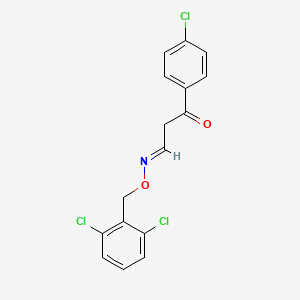
![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)
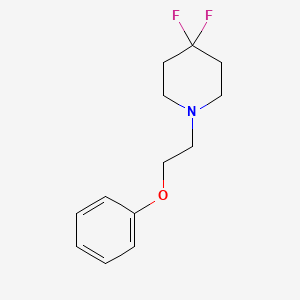
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)